1H-Imidazole-2-carbaldehyde

Übersicht

Beschreibung

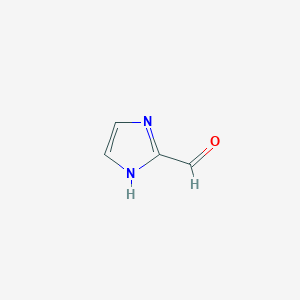

1H-Imidazole-2-carbaldehyde, also known as imidazole-2-carboxaldehyde, is a heterocyclic organic compound with the molecular formula C4H4N2O. It is a derivative of imidazole, featuring an aldehyde functional group at the second position of the imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles, followed by dehydrative aromatization. For instance, the reaction of amido-nitriles with nickel catalysts under mild conditions can yield disubstituted imidazoles . Another method includes the reaction of imidazole with formylating agents such as formic acid or formamide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Imidazole-2-carboxylic acid.

Reduction: Imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1H-Imidazole-2-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have been investigated for their potential in developing anti-inflammatory and anti-cancer agents . For instance, research has shown that imidazole derivatives exhibit antibacterial activity against Helicobacter pylori, a bacterium linked to gastric ulcers, highlighting their therapeutic potential in treating gastrointestinal diseases .

Case Study: Antibacterial Activity

A study demonstrated that derivatives synthesized from imidazole compounds showed significant inhibition against metronidazole-resistant strains of H. pylori, emphasizing the importance of imidazole-based compounds in overcoming antibiotic resistance .

Biochemical Research

In biochemical research, this compound is employed in studies focused on enzyme inhibitors. Its structural properties allow it to interact with various biological targets, making it a valuable tool for drug discovery.

Application Example

The compound has been utilized to explore new pathways for drug development by investigating its role as an enzyme inhibitor, which could lead to the identification of novel therapeutic agents .

Agricultural Chemistry

The compound is also significant in agricultural chemistry, where it contributes to the formulation of agrochemicals. Its derivatives enhance crop protection products, improving their efficacy while minimizing environmental impact.

Case Study: Agrochemical Development

Research indicates that imidazole-based compounds can be modified to create more effective agrochemicals, which are crucial for sustainable agricultural practices .

Material Science

In material science, this compound is utilized in the development of functional materials such as sensors and catalysts. Its unique chemical properties facilitate the creation of materials with enhanced performance characteristics.

Application Example

The compound has been incorporated into sensor technologies due to its ability to form stable complexes with metals, which can be used in detecting various environmental pollutants .

Cosmetic Formulations

This compound is increasingly being integrated into cosmetic products for its potential skin benefits. It offers moisturizing properties and enhances the stability of formulations.

Application Example

Cosmetic formulations containing this compound have shown improved skin hydration and stability, making it an attractive ingredient for skincare products .

Summary Table of Applications

| Field | Application | Example/Case Study |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-inflammatory and anti-cancer agents | Antibacterial activity against H. pylori |

| Biochemical Research | Enzyme inhibitors for drug discovery | Investigation of novel therapeutic pathways |

| Agricultural Chemistry | Development of effective agrochemicals | Enhanced crop protection products |

| Material Science | Creation of sensors and catalysts | Detection of environmental pollutants |

| Cosmetic Formulations | Skin benefits and product stability | Improved hydration in skincare products |

Wirkmechanismus

The mechanism of action of 1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, as a protein tyrosine phosphatase 1B inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby modulating insulin signaling pathways . This inhibition can lead to improved glucose homeostasis and potential therapeutic benefits for diabetes management .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazole-2-carbaldehyde can be compared with other imidazole derivatives:

1H-Imidazole-4-carbaldehyde: Similar in structure but with the aldehyde group at the fourth position, leading to different reactivity and applications.

2-Imidazolecarboxaldehyde: Another isomer with distinct chemical properties and uses.

Imidazole-2-carboxylic acid: The oxidized form of this compound, used in different chemical and biological contexts.

Uniqueness: this compound is unique due to its specific positioning of the aldehyde group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

1H-Imidazole-2-carbaldehyde is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of imidazole derivatives with aldehydes under controlled conditions. Various methods have been reported, including the use of catalytic agents and specific solvents to enhance yield and purity.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. The following sections summarize its key biological properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against various pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 7.81 | Bactericidal |

| This compound | Micrococcus luteus | 1.95 | Bactericidal |

| This compound | Candida albicans | 3.91 | Fungicidal |

In a study evaluating various imidazole derivatives, compounds derived from this compound showed strong bacteriostatic and fungicidal effects, with minimal inhibitory concentrations (MIC) ranging from 1.95 to 7.81 µg/mL against Staphylococcus spp. and Candida spp. .

Antidiabetic Properties

Recent research highlights the potential of this compound as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type-2 diabetes treatment. The inhibition of PTP1B can enhance insulin signaling pathways, thus improving glucose metabolism.

Table 2: Inhibition of PTP1B by Imidazole Derivatives

| Compound | PTP1B Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75 | 12 |

| Control Compound | 10 | N/A |

In vitro assays indicated that this compound inhibited PTP1B activity by approximately 75% at a concentration yielding an IC50 value of 12 µM, suggesting its potential as a therapeutic agent for managing type-2 diabetes .

The mechanisms underlying the biological activities of this compound involve interactions with specific enzymes and receptors. For instance:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial survival.

- Antidiabetic Mechanism : By inhibiting PTP1B, it enhances insulin receptor signaling, thus promoting glucose uptake in cells.

Case Study: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of a new formulation containing imidazole derivatives, including this compound, in treating skin infections caused by resistant strains of bacteria. The results showed that patients receiving the treatment had a significant reduction in infection rates compared to those on standard antibiotics.

Case Study: Diabetes Management

In a preclinical trial involving diabetic mice, administration of this compound led to improved glycemic control and enhanced insulin sensitivity over an eight-week period. This suggests its potential role in diabetes management.

Eigenschaften

IUPAC Name |

1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-3-4-5-1-2-6-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHKNCXZYYTLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143736 | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10111-08-7 | |

| Record name | Imidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10111-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010111087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does imidazole-2-carboxaldehyde contribute to aerosol growth?

A: IC acts as a photosensitizer. Upon absorbing UV-visible light, it reaches an excited triplet state (3IC*) capable of oxidizing hydrocarbons present in the gas phase. This process, known as reactive uptake, leads to the formation of low-volatility products that partition into the particle phase, increasing aerosol mass. []

Q2: What is the role of relative humidity in IC-mediated aerosol growth?

A: Relative humidity (RH) significantly influences IC photochemistry. At low RH, IC tends to reside on the surface of aerosol particles, maximizing its interaction with gas-phase species and enhancing HO2 radical formation and SOA growth. At high RH, IC partitions more into the bulk aqueous phase, limiting its surface availability and reactivity. []

Q3: Can you explain the mechanism of HO2 radical formation by IC in the presence of citric acid?

A: Upon UV-Vis irradiation, excited triplet state IC (3IC*) abstracts a hydrogen atom from citric acid, a common organic aerosol constituent. This generates an IC radical and a citric acid radical. The IC radical then reacts with atmospheric oxygen (O2) to form a peroxy radical (ICOO), which further reacts with another IC radical to yield IC and HO2. []

Q4: What is the significance of IC’s pH-dependent hydration equilibrium in the atmosphere?

A: IC exists in equilibrium between its aldehyde and geminal diol forms, with the diol form dominating at pH < 5. This shift affects light absorption, moving the peak from 287 nm (aldehyde) to 212 nm (diol), potentially influencing radiative forcing as the latter falls outside the actinic range. []

Q5: How do anions influence the formation of imidazole compounds from pyruvaldehyde and ammonium ions?

A: Anions like F-, CO32-, NO3-, SO42-, and Cl- catalyze imidazole formation, increasing the average mass absorption coefficient of the resulting aqSOA. The promotion order is F- > CO32- > SO42- ≈ NO3- ≈ Cl-. []

Q6: What analytical techniques are used to study IC in atmospheric aerosols?

A: Several techniques are employed: * HPLC/Q-TOF-MS quantifies imidazole compounds in aerosol samples. []* Aerosol laser time-of-flight mass spectrometry (ALTOFMS) characterizes imidazole components in real-time. []* UV-Vis and infrared spectroscopy are used to identify specific imidazoles in extracted aerosol samples. []* Cavity enhanced differential optical absorption spectroscopy (CE-DOAS) measures gas-phase products of IC photochemistry. [, ]

Q7: How is IC used in the synthesis of nitrogen-doped carbons?

A: IC, due to its imidazole ring, acts as a nitrogen source. It undergoes acid-catalyzed sol–gel polycondensation with hydroxybenzenes (like phloroglucinol) to yield porous organic polymers. These polymers, upon pyrolysis, transform into nitrogen-doped carbons with high surface areas (up to 800 m2 g−1), desirable for catalysis and sorption applications. []

Q8: What makes ZIF-90, a material incorporating IC, suitable for ion transfer studies?

A: ZIF-90 [Zn(ICA)2, ICA=Imidazole-2-carboxaldehyde] is a zeolitic imidazole framework with sub-nanometer channels. When grown on a glass nanopipette tip, it forms a crack-free composite structure ideal for investigating ion transfer. The presence of imidazole-2-carboxaldehyde as a ligand contributes to the framework's porosity and potential for interactions with ions. []

Q9: How does the pH of the solution affect ion transfer through ZIF-90?

A: Under alkaline conditions (pH 11.58), ZIF-90 exhibits a remarkable rectification ratio of over 500 for ion transfer in a 1 M KCl solution. This is attributed to strong electrostatic interactions between the ions and the negatively charged sub-nanometer channels of ZIF-90, enhanced at higher pH values. []

Q10: How does the structure of IC influence its coordination chemistry with metal ions?

A: IC acts as a versatile ligand, coordinating to metal ions through its imidazole nitrogen and the carbonyl oxygen. This can lead to mononuclear or polynuclear complexes depending on the metal ion and reaction conditions. []

Q11: What are the typical coordination modes observed in silver-imidazole-2-carboxaldehyde oxime complexes?

A: IC oxime exhibits various coordination modes with silver, including:* Monodentate: Binding solely through the oxime nitrogen.* Bidentate chelating: Coordinating via both the oxime nitrogen and imidazole nitrogen.* Bridging: Linking two silver centers through the oxime oxygen. []

Q12: What factors influence the coordination mode and nuclearity in silver-IC oxime complexes?

A: Both intramolecular and intermolecular interactions play a crucial role. * Intramolecular: Hydrogen bonding within the ligand itself can influence its preferred conformation, dictating which donor atoms are available for coordination.* Intermolecular: Interactions like π-π stacking between ligands can stabilize specific complex geometries, favoring either mononuclear or polynuclear species. []

Q13: What computational methods are used to study the properties of IC and its derivatives?

A: * Density functional theory (DFT) calculations: Used to optimize geometries, calculate vibrational frequencies, and analyze electronic structures of IC and its derivatives. [, , ]* Molecular dynamics (MD) simulations: Provide insights into the dynamic behavior of IC in solution, at interfaces, and in complex environments. []* Quantum mechanics/molecular mechanics (QM/MM) methods: Used to study reactions of IC and its excited states in complex environments where both quantum mechanical and classical mechanical treatments are necessary. []

Q14: What is the significance of understanding the electronic configuration of the excited triplet state of IC (3IC*)?

A: The electron configuration of 3IC is crucial for elucidating its reactivity. Depending on whether the triplet state has a ππ or nπ* configuration, the reaction mechanism with other atmospheric species will differ, affecting product formation and subsequent SOA growth. []

Q15: How does the structure of IC derivatives affect their calcium channel antagonist/agonist activity?

A: * Aryl substituents at C4: Conformation and charge significantly impact the antagonistic activity. []* Carbonyl group at C5: Plays a crucial role in agonistic effects. []

Q16: What are the potential applications of imidazole-based cross-linked porous organic polymers?

A: These polymers have shown promise as:* Metal-free catalysts: Due to their nitrogen doping and porous structure. []* Catalyst supports: For anchoring transition metal particles or single metal atoms in single-atom catalysts. []* Efficient sorbents: For capturing various substances in both gas and liquid phases, owing to their high surface area and tunable pore sizes. []

Q17: How can imidazole-2-carboxaldehyde be used for drug delivery?

A: IC can be used to modify existing drug delivery systems like metal-organic frameworks (MOFs). For example, doxorubicin can be attached to the surface of ZIF-90 via Schiff base reaction with IC, while simultaneously encapsulating 5-fluorouracil within the pores, enabling targeted co-delivery of two anticancer drugs. []

Q18: What are the potential benefits of using IC-modified MOFs for drug delivery?

A:* High drug loading capacity: Allows for efficient drug encapsulation and delivery. []* Targeted delivery: The pH-responsive nature of some IC-modified MOFs enables targeted drug release in the acidic tumor microenvironment. []* Controlled release: The porous structure of MOFs allows for controlled drug release kinetics. []

Q19: How can IC be used in sensing applications?

A: IC can be integrated into fluorescent probes for the detection of specific analytes. For example, a zirconium MOF, UiO-66-NH2, modified with IC via a Schiff base reaction exhibits high selectivity and sensitivity for detecting persulfate (S2O82-) and iron (Fe3+) ions through fluorescence quenching. []

Q20: What other applications of IC and its derivatives are currently being explored?

A: Researchers are investigating the use of IC and its derivatives in diverse fields, including:* Antibacterial and antifungal agents: Metal complexes of IC-derived Schiff bases exhibit promising activity against various microorganisms. [, ]* Luminescent materials: Covalent modification of lanthanide MOFs with IC can create highly sensitive luminescent probes for detecting aniline and trace water in organic solvents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.